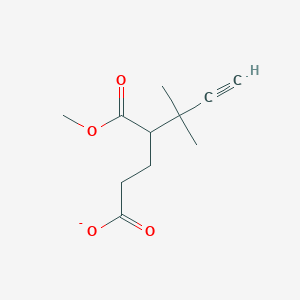
4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate is an organic compound with a unique structure that includes a methoxycarbonyl group and a terminal alkyne
Preparation Methods
The synthesis of 4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate can be achieved through several routes. One common method involves the reaction of 5,5-dimethylhept-6-ynoic acid with methanol in the presence of a strong acid catalyst to form the ester. Industrial production methods may involve more efficient catalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate involves its reactivity with various molecular targets. The alkyne group can undergo cycloaddition reactions, while the methoxycarbonyl group can participate in esterification and hydrolysis reactions. These interactions can affect biological pathways and chemical processes.
Comparison with Similar Compounds
Similar compounds include 4-(Methoxycarbonyl)phenylboronic acid and 4-(Methoxycarbonyl)benzeneboronic acid. Compared to these compounds, 4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate has a unique structure that includes a terminal alkyne, making it more reactive in certain types of chemical reactions. This uniqueness allows for a broader range of applications in synthesis and industrial processes.
Properties
CAS No. |
646501-30-6 |
|---|---|
Molecular Formula |
C11H15O4- |
Molecular Weight |
211.23 g/mol |
IUPAC Name |
4-methoxycarbonyl-5,5-dimethylhept-6-ynoate |
InChI |
InChI=1S/C11H16O4/c1-5-11(2,3)8(10(14)15-4)6-7-9(12)13/h1,8H,6-7H2,2-4H3,(H,12,13)/p-1 |
InChI Key |
GTNMQQHCIQBJAG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C#C)C(CCC(=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


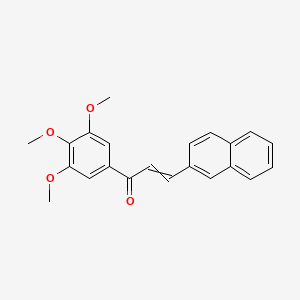
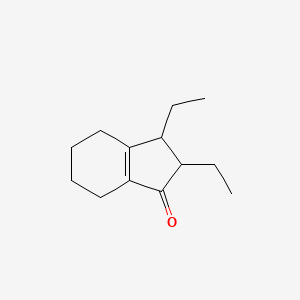
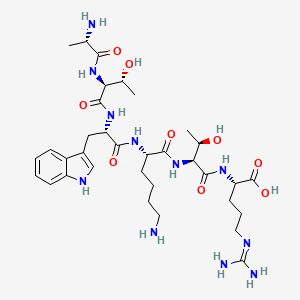
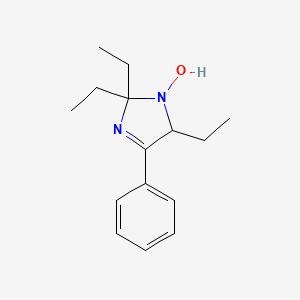
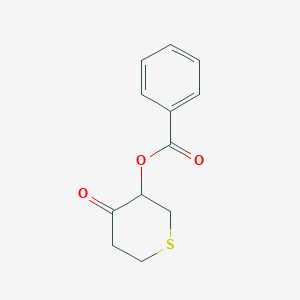
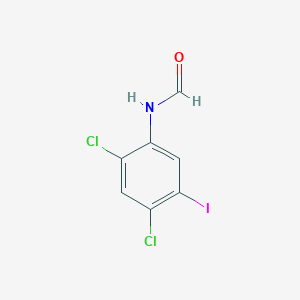
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)
![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)
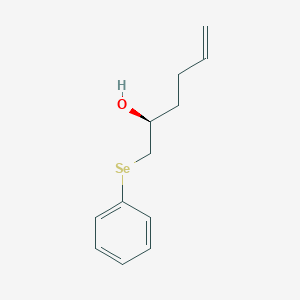
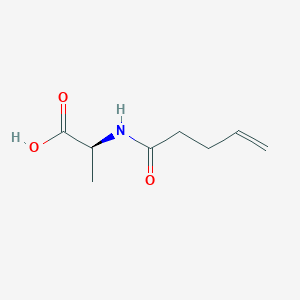
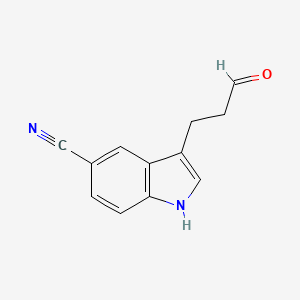
![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)
